molecular formula C23H18N4O3 B12737142 Acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, hydrazide CAS No. 136603-11-7

Acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, hydrazide

Katalognummer: B12737142
CAS-Nummer: 136603-11-7
Molekulargewicht: 398.4 g/mol
InChI-Schlüssel: VLNARZNBFMIGIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, hydrazide is a chemical compound with the molecular formula C23-H18-N4-O3 and a molecular weight of 398.45 . This compound is known for its complex structure, which includes a naphthyridine ring, a phenyl group, and a hydrazide functional group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, hydrazide involves multiple steps. The synthetic route typically starts with the preparation of the naphthyridine ring, followed by the introduction of the phenyl group and the hydrazide functional group. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

Acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, hydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is investigated for its potential therapeutic effects. In industry, it is used in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide functional group is known to form strong interactions with various biological molecules, which can lead to the inhibition of specific enzymes or the modulation of cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, hydrazide can be compared with other similar compounds, such as acetic acid derivatives and hydrazide-containing compounds. Similar compounds include acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1,2-dihydro-2-oxo-1-(1-pyrrolidinylmethyl)-3H-indol-3-ylidene)hydrazide and acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide . The uniqueness of this compound lies in its specific structure and the presence of the naphthyridine ring, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

136603-11-7

Molekularformel

C23H18N4O3

Molekulargewicht

398.4 g/mol

IUPAC-Name

2-[4-(2-phenyl-1,8-naphthyridine-3-carbonyl)phenoxy]acetohydrazide

InChI

InChI=1S/C23H18N4O3/c24-27-20(28)14-30-18-10-8-16(9-11-18)22(29)19-13-17-7-4-12-25-23(17)26-21(19)15-5-2-1-3-6-15/h1-13H,14,24H2,(H,27,28)

InChI-Schlüssel

VLNARZNBFMIGIV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(C=C3C=CC=NC3=N2)C(=O)C4=CC=C(C=C4)OCC(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.